2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid is a sugar acid derivative characterized by its unique structure and properties. This compound is notable for its potential applications in various scientific fields, including biochemistry and pharmaceuticals. It is derived from D-xylonic acid through the introduction of an amino group and a methyl group at specific positions on the sugar backbone.
The compound can be synthesized from D-xylonic acid, which is naturally produced by certain microorganisms, such as Pseudomonas fragi. This organism can convert D-xylose into D-xylonic acid through enzymatic processes, providing a biological route for the production of related compounds like 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid .
2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid falls under the category of amino sugars. These compounds are characterized by the presence of an amino group (-NH2) replacing a hydroxyl group (-OH) in a sugar molecule. They are crucial in biological systems and are often involved in the synthesis of glycoproteins and glycolipids.
The synthesis of 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid can be achieved through several chemical methods. One common approach involves the reductive amination of D-xylonic acid using ammonia or amine sources under reducing conditions. This method typically requires catalysts such as palladium on carbon or other transition metals to facilitate the reaction.
This synthetic route allows for the introduction of the amino group while maintaining the integrity of the sugar structure.
The molecular formula for 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid is . The structure features a five-carbon backbone with hydroxyl groups at positions 2, 3, and 4, an amino group at position 2, and a methyl group at position 3.
The compound can participate in various chemical reactions typical of amino sugars:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes protective groups to prevent unwanted side reactions during synthesis.
The mechanism of action for 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid primarily relates to its interactions in biological systems:
Research indicates that amino sugars can modulate immune responses and cellular interactions due to their structural similarity to natural substrates involved in these processes.
2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid (commonly termed 4-Hydroxyisoleucine) is biosynthesized through a multi-step enzymatic pathway primarily characterized in Corynebacterium glutamicum. The biosynthesis initiates with L-isoleucine as the foundational precursor, undergoing regioselective hydroxylation at the C4 position. This transformation is catalyzed by a Fe²⁺/α-ketoglutarate-dependent dioxygenase (IsoI), which exhibits strict substrate specificity for L-isoleucine and absolute dependence on molecular oxygen and cosubstrates (α-ketoglutarate and ascorbate) [2] [8]. Structural analyses reveal that IsoI contains a conserved HX(D/E)…H motif within its active site, facilitating iron coordination and oxygen activation essential for hydroxyl group insertion [8].
Following hydroxylation, a transaminase (IsoT) mediates the stereospecific amination at the C2 position, yielding the final product. Metabolic flux analyses indicate this step consumes glutamate as the amino donor and generates α-ketoglutarate as a byproduct, creating an interconnected cycle with central nitrogen metabolism [2]. Notably, Corynebacterium glutamicum naturally possesses high intracellular pools of L-isoleucine, positioning it as an optimal microbial chassis for biosynthesis. Metabolic engineering strategies have amplified flux through this pathway by overexpressing isoI and isoT alongside genes enhancing precursor supply (e.g., ilvA encoding threonine deaminase) [2].
Table 1: Key Enzymes in 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid Biosynthesis
| Enzyme | Gene Symbol | Reaction Catalyzed | Cofactors/Co-substrates | Localization |
|---|---|---|---|---|
| L-Isoleucine 4-Hydroxylase | isoI | L-Isoleucine → 4-Hydroxy-L-isoleucine | Fe²⁺, O₂, α-Ketoglutarate, Ascorbate | Cytosol |
| 4-Hydroxyisoleucine Transaminase | isoT | 4-Hydroxy-2-oxo-3-methylvalerate → 4-Hydroxy-L-isoleucine | Glutamate (amino donor) | Cytosol |
| Threonine Deaminase | ilvA | L-Threonine → 2-Oxobutanoate (precursor for L-isoleucine synthesis) | Pyridoxal phosphate | Cytosol |
Biosynthesis of 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid is tightly regulated at the transcriptional level via L-isoleucine-specific riboswitches. These cis-acting regulatory elements reside within the 5'-untranslated regions (5'-UTRs) of operons encoding biosynthetic enzymes (e.g., isoI, isoT) and precursor synthesis genes (e.g., ilvBN, ilvC, ilvD) [2] [8]. Structurally, these riboswitches adopt intricate RNA aptamer conformations capable of directly binding L-isoleucine with high affinity (Kd ≈ 1-5 µM). Ligand binding induces conformational changes in the mRNA, typically terminating transcription prematurely or occluding the ribosome binding site (RBS), thereby inhibiting translation [8].
Engineering these riboswitches has proven pivotal for enhancing pathway flux. Studies demonstrate that introducing mutations into the aptamer domain (e.g., within conserved P1 and P3 helices) can attenuate feedback inhibition. Engineered Corynebacterium glutamicum strains harboring deregulated ilv operon riboswitches exhibited up to a 3.2-fold increase in intracellular L-isoleucine concentration and a concomitant 2.8-fold boost in 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid titers compared to wild-type controls [2]. Furthermore, synthetic riboswitches responsive to orthogonal inducers (e.g., theophylline) have been implemented for dynamic pathway control, decoupling production from endogenous L-isoleucine pools [8].
Table 2: Riboswitch-Mediated Regulation in the Biosynthetic Pathway
| Regulated Gene/Operon | Riboswitch Type | Mechanism of Action | Engineering Strategy | Effect on Production |
|---|---|---|---|---|
| L-Isoleucine Biosynthetic Operon (ilvBNC) | T-Box riboswitch | Terminates transcription upon L-Isoleucine binding | Aptamer domain mutagenesis | Increased precursor supply |
| 4-Hydroxyisoleucine Dioxygenase (isoI) | L-Isoleucine aptamer | Occludes RBS upon ligand binding | Replacement with theophylline-responsive riboswitch | Dynamic pathway induction |
| Transaminase (isoT) | L-Isoleucine aptamer | Transcriptional attenuation | Constitutive promoter replacement | Deregulated enzyme expression |
The efficiency of converting precursor substrates (notably D-xylose and L-isoleucine) into 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid differs markedly between Corynebacterium glutamicum and Escherichia coli, primarily due to inherent metabolic and transport capabilities. Corynebacterium glutamicum demonstrates superior performance, achieving near-stoichiometric molar yields (≥95%) from L-isoleucine in optimized strains [2]. This efficiency stems from its native enzymatic machinery (IsoI and IsoT), high tolerance to elevated amino acid and organic acid concentrations, and efficient pentose uptake systems. Specifically, deletion of the transcriptional regulator iolR in Corynebamicum glutamicum enhances D-xylose uptake via constitutive expression of the iolT1 transporter, indirectly supporting precursor availability for co-metabolism [3] [6].
Conversely, Escherichia coli requires extensive genetic reprogramming for efficient production. While recombinant Escherichia coli expressing Corynebacterium glutamicum-derived isoI and isoT can produce the target compound, yields remain suboptimal (typically 60-70% molar yield from L-isoleucine) [7]. Key limitations include weaker precursor pools, competition from endogenous L-isoleucine catabolism (tdcB, ilvE), and inferior D-xylose transport under non-recombinant conditions. Heterologous expression of the Caulobacter crescentus xylose dehydrogenase (xylB) in Escherichia coli improves D-xylose conversion but introduces cofactor (NAD⁺) imbalance, reducing overall carbon efficiency [7] [9].
Studies utilizing defined minimal media with D-xylose as the sole carbon source revealed Corynebacterium glutamicum ΔiolR achieves volumetric productivities up to 4.0 g L⁻¹ h⁻¹, significantly exceeding recombinant Escherichia coli strains (typically 1.0-1.5 g L⁻¹ h⁻¹) [3] [6] [7]. This advantage extends to lignocellulosic hydrolysates, where Corynebacterium glutamicum's inherent resistance to inhibitors (furfurals, phenolics) allows direct conversion of sugarcane bagasse-derived xylose to target derivatives with minimal pretreatment [6] [9].
Table 3: Comparative Substrate Conversion Efficiency in Microbial Hosts
| Parameter | Corynebacterium glutamicum | Escherichia coli |
|---|---|---|
| Maximum Molar Yield from L-Isoleucine (%) | 95 - 98% (Engineered strains) [2] | 60 - 70% (Recombinant strains) [7] |
| D-Xylose Uptake Rate (mmol gDCW⁻¹ h⁻¹) | 8.5 - 12.0 (ΔiolR mutant) [3] [6] | 4.0 - 6.0 (Requires xylE/xylFGH overexpression) [7] |
| Volumetric Productivity (g L⁻¹ h⁻¹) | Up to 4.0 (Fed-batch, defined medium) [6] | Up to 1.5 (Fed-batch, defined medium) [7] |
| Key Genetic Modifications | iolR deletion, isoI/isoT overexpression, ilv operon deregulation [2] [3] | xylAB deletion, yagE/yjhG deletion, xylB (C. crescentus) integration, isoI/isoT expression [7] |
| Performance on Lignocellulosic Hydrolysates | High tolerance; 42.94 g/L product from 60 g/L xylose [9] | Sensitive to inhibitors; requires detoxification [7] |
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